5-Bromo-2'-deoxyuridine;BrDU;BUdR

Radiation oncology Glioma therapy DNA damage response

Researchers requiring thymidine analogs for radiation studies face a gap: EdU lacks radiosensitization, while CldU elevates sister chromatid exchanges 7-8 fold over BrdU. 5-Bromo-2'-deoxyuridine (CAS 59-14-3) directly resolves both limitations: • Radiosensitization: SER 1.4-2.3 in glioma models; median survival extended to 42.8 vs. 35.1 months (RTOG control) in clinical analyses • Lower genotoxicity: Minimal SCE background vs. CldU; safer than EdU in HR-deficient (BRCA1/2-mutant, PARP inhibitor-sensitive) cell lines • Epigenetic antisilencing: Reactivates silenced genes via histone H3 acetylation and reduced H3K9 methylation, independent of DNA demethylation-a property absent in EdU and CldU Supplied as ≥98% pure white crystalline powder; -20°C long-term storage; ambient shipping.

Molecular Formula C9H13BrN2O5
Molecular Weight 309.11 g/mol
Cat. No. B12365742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2'-deoxyuridine;BrDU;BUdR
Molecular FormulaC9H13BrN2O5
Molecular Weight309.11 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2CC(C(=O)NC2=O)Br)CO)O
InChIInChI=1S/C9H13BrN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h4-7,13-14H,1-3H2,(H,11,15,16)/t4?,5-,6+,7+/m0/s1
InChIKeyZXKQNGRKQAUEJT-XCXKOOTESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BrdU Overview: Cell Proliferation and Radiosensitization Research


5-Bromo-2'-deoxyuridine (BrdU; CAS 59-14-3; also designated BUdR, BrdUrd) is a synthetic halogenated pyrimidine nucleoside analog of thymidine [1]. It functions as a thymidine antagonist, competing with endogenous deoxythymidine (dT) for phosphorylation and subsequent incorporation into newly synthesized DNA during the S phase of the cell cycle [1][2]. Unlike the natural base which contains a 5-methyl group, BrdU possesses a bromine atom at the 5-position of the uracil ring, a structural substitution that underpins its differential biochemical and biophysical properties [1]. Its canonical applications include detection of proliferating cells via anti-BrdU antibodies, long-term cell lineage tracing, and clinical radiosensitization of malignant gliomas [3][4].

S-phase DNA labeling for cell proliferation assays
Long-term cell lineage tracing in tissue and animal models
Radiation-DNA damage interaction studies in glioma research

Why BrdU Is Not Interchangeable with EdU, IdU, CldU


The thymidine analog class encompasses a diverse array of halogenated and alkynyl-substituted nucleosides, including 5-iodo-2'-deoxyuridine (IdU), 5-chloro-2'-deoxyuridine (CldU), and 5-ethynyl-2'-deoxyuridine (EdU), each of which exhibits distinct incorporation efficiencies, detection compatibilities, and biological sequelae [1][2]. While all four analogs share similar in vivo bioavailability times of approximately 1 hour after intraperitoneal delivery in murine models, their divergent chemical structures drive profoundly different outcomes in genotoxicity, radiosensitization, and compatibility with detection workflows [2][3]. Substituting BrdU with EdU, for instance, may improve detection sensitivity and workflow efficiency but simultaneously introduces elevated cytotoxic and genotoxic liabilities, particularly in homologous recombination-deficient cell lines [3]. Conversely, substituting BrdU with CldU can dramatically elevate sister chromatid exchange frequencies without conferring comparable radiosensitization properties [4]. Therefore, generic substitution within this analog class without consideration of the specific experimental or therapeutic endpoint risks invalidating comparative data, confounding toxicity assessments, and undermining the scientific rigor of longitudinal studies.

EdU Substitution

Higher cytotoxicity and genotoxicity in HR-deficient models; lacks radiosensitization activity.

CldU Substitution

Dramatically elevated sister chromatid exchange frequency; does not confer radiosensitization.

General Class Mismatch

Halogenated analogs vary in SCE induction, cytotoxicity, and epigenetic effects; direct substitution may confound endpoint interpretation.

BrdU Comparative Evidence vs. EdU, CldU, IdU


Radiosensitization: BrdU vs. EdU in Glioma Models

BrdU confers a quantifiable radiosensitization advantage over EdU that is directly relevant to both preclinical radiation biology studies and clinical glioblastoma protocols. In rat RT2 glioma cells, BrdU incorporation (via BrdC prodrug conversion) achieved a sensitizer enhancement ratio (SER) of 1.4-2.3 compared with adenoviral control-infected cells, with cell killing correlated linearly with the extent of BrdU substitution in DNA [1]. Critically, EdU does not induce sensitization to photons to the same degree as BrdU, a functional divergence attributed to the distinct chemical nature of the 5-ethynyl versus 5-bromo substituent [2]. Therefore, EdU cannot serve as a functional radiosensitizer substitute for BrdU in either in vitro clonogenic survival assays or in vivo tumor regression models.

Radiosensitization
Head-to-head
BrdU SER 1.4–2.3
EdU: minimal sensitization
Supports radiation-response modeling; EdU is not a functional substitute.
Rat RT2 glioma cells; 4 Gy X-ray
Radiation oncology Glioma therapy DNA damage response

Sister Chromatid Exchange: BrdU vs. CldU

For applications requiring DNA labeling with minimal interference in chromosomal stability assessments, BrdU exhibits a substantially lower propensity to induce sister chromatid exchanges (SCEs) compared to CldU. In Chinese hamster ovary (CHO) cells, CldU induces 7- to 8-fold more SCEs than BrdU at equal substitution levels for thymidine in replicated DNA [1][2]. At equal extracellular concentrations, the SCE induction efficiency of CldU exceeds that of BrdU by approximately 7-fold, and this induction is linearly associated with thymidine substitution across the 0.5-20 µM range [2]. Notably, despite this dramatic difference in SCE induction, both compounds become mutagenic only at concentrations exceeding 50 µM, with BrdU exhibiting slightly higher mutagenicity than CldU at these elevated concentrations [1]. This dissociation between SCE frequency and mutagenic outcome indicates that the SCE-elevating effect of CldU does not translate to enhanced utility in mutation assays but rather introduces a confounding cytogenetic variable.

Sister Chromatid Exchange
Head-to-head
BrdU: lower SCE induction
CldU: 7–8× higher SCE frequency
BrdU provides lower SCE background for cytogenetic assays; CldU introduces confounding variability.
CHO cells; equal thymidine substitution
Genetic toxicology Cytogenetics Mutagenesis

Cytotoxicity and Genotoxicity: EdU vs. BrdU

In comparative toxicological assessments, EdU treatment displayed a higher cytotoxicity and genotoxicity than BrdU treatment across multiple mammalian cell lines [1]. This differential toxicity is particularly pronounced in cells with defective homologous recombination (HR) repair, where EdU exposure resulted in a greater growth delay and severe inhibition of clonogenicity compared to wild-type and other DNA repair-deficient cells [1]. Furthermore, EdU-incorporated cells exhibited inductions of sister chromatid exchange and hypoxanthine phosphoribosyltransferase (HPRT) mutation, whereas BrdU showed comparatively lower genotoxic burden at equivalent labeling concentrations [1]. The study concluded that elevated concentrations (>5-10 µM) of EdU are toxic to cell cultures, and that EdU should be administered with additional precautions, particularly when HR repair status is unknown or compromised [1].

Cytotoxicity & Genotoxicity
Head-to-head
BrdU: lower toxicity liability
EdU: high cytotoxicity; toxic >5–10 µM
EdU may introduce confounding toxicity in HR-deficient models; BrdU presents lower genotoxic burden.
CHO wild-type and DNA repair-deficient cells
Cell proliferation assays DNA repair deficiency Toxicology

Epigenetic Antisilencing Activity

BrdU (and its iodinated analog IdU) possesses a unique antisilencing capability not shared by all thymidine analogs: it reactivates transcription of epigenetically silenced genes without altering DNA methylation status [1]. In a retroviral promoter system, BrdUrd treatment increased acetylated histone H3 levels and decreased methylation of histone H3 Lys9, in accordance with recovered transcription [1]. Gel mobility shift assays confirmed that BrdUrd or IdUrd incorporation did not affect the binding of the methyl-CpG binding protein motif to methylated DNA, indicating that the antisilencing mechanism operates downstream of DNA methylation at the level of chromatin remodeling [1]. This property is not documented for EdU or CldU and represents a BrdU/IdU-specific functional signature.

Epigenetic Antisilencing
Class-level inference
Reactivates silenced genes without DNA demethylation; increases acetyl-H3, decreases H3K9me
Supports epigenetic reactivation studies; EdU and CldU lack documented antisilencing activity.
Retroviral promoter system; cancer cell lines
Epigenetics Gene silencing Cancer epigenomics

Pharmacokinetic Equivalence of Thymidine Analogs

For multi-label S-phase experimental designs, all four commonly used thymidine analogs—BrdU, IdU, CldU, and EdU—exhibit similar bioavailability times of approximately 1 hour after single intraperitoneal delivery in mice at doses equimolar to the saturation dose of BrdU (150 mg/kg) [1]. Labeling kinetics and clearance rates from blood serum were found to be comparable across all examined analogs under these conditions [1]. This pharmacokinetic equivalence validates the use of any combination of BrdU, IdU, CldU, and EdU for multiple S-phase labeling experiments, ensuring that observed differences in labeling patterns are attributable to biological variables rather than differential analog exposure windows [1].

In Vivo Bioavailability
Head-to-head
All four analogs (BrdU, IdU, CldU, EdU): ~1 h bioavailability after i.p. delivery in mice
Supports multi-label S-phase experimental designs without pharmacokinetic variability.
Mice; single i.p. dose equimolar to 150 mg/kg BrdU
In vivo labeling Pharmacokinetics Cell cycle kinetics

Nanopore Sequencing for Replication Fork Mapping

In Oxford Nanopore Technologies MinION sequencing, BrdU produces a distinct ionic current perturbation signature that can be discriminated from 10 other thymidine analogs, including CldU, IdU, EdU, and biotin-coupled derivatives [1]. This differential signal enables the simultaneous use of multiple analogs to map the location, direction, and speed of replication forks with high resolution via Replipore sequencing [1]. While this capability is shared among the analog class, BrdU's established position as the most widely validated halogenated analog in nanopore sequencing workflows makes it the reference standard against which newer analogs are benchmarked [1].

Nanopore Sequencing
Cross-study comparable
BrdU yields distinct ionic current signature among 11 thymidine analogs
Validated reference analog for multiplexed replication fork mapping via nanopore.
Oxford Nanopore MinION; synthetic and genomic DNA
Nanopore sequencing DNA replication Replipore

BrdU Optimized Application Scenarios


Radiosensitization and Combination Radiation Therapy

BrdU is the preferred thymidine analog for any in vitro or in vivo study where the endpoint involves modulation of cellular radiation response. As demonstrated by the sensitizer enhancement ratio (SER) of 1.4-2.3 in glioma models [1], BrdU confers quantifiable radiosensitization that EdU cannot replicate. Researchers investigating radiation-induced DNA double-strand breaks, clonogenic survival after X-ray or γ-irradiation, or developing tumor-specific radiosensitizing regimens should select BrdU over EdU for this functional endpoint. Clinical investigators evaluating BrdU as a radiation adjuvant for glioblastoma multiforme or anaplastic astrocytoma can reference median survival extensions of 42.8 months (BrdU-treated) versus 35.1 months (RTOG control) in retrospective analyses [2].

Cytogenetic and SCE Analysis

For experiments requiring assessment of sister chromatid exchange frequencies or chromosomal stability, BrdU is the lower-background choice compared to CldU. CldU induces 7- to 8-fold more SCEs than BrdU at equal DNA substitution levels [3]. Selecting BrdU for SCE assays—where the analog itself serves as the differential staining agent in the BrdU-Giemsa harlequin technique—minimizes the confounding elevation of background SCEs that would occur with CldU, thereby improving assay sensitivity and specificity for detecting exogenously induced chromosomal damage.

Long-Term Lineage Tracing in DNA Repair-Deficient Models

For longitudinal cell proliferation tracking, particularly in in vivo systems or in cell lines with compromised homologous recombination (HR) repair (e.g., BRCA1/2-mutant or PARP inhibitor-sensitive models), BrdU presents a lower toxicity liability than EdU [4]. EdU treatment at concentrations >5-10 µM is toxic to cell cultures and induces greater growth delay and clonogenicity inhibition in HR-deficient cells [4]. BrdU's comparatively lower cytotoxicity and genotoxicity profile makes it the safer choice for experiments where maintaining cell viability and minimizing analog-induced mutational burden are critical for data integrity.

Epigenetic Gene Reactivation Without Demethylation

BrdU (and IdU) is uniquely suited for experiments examining the reactivation of epigenetically silenced genes through chromatin remodeling mechanisms independent of DNA methylation status. In retroviral promoter systems, BrdU treatment increased acetylated histone H3 levels and decreased H3 Lys9 methylation, restoring transcription without altering CpG island methylation or affecting methyl-CpG binding protein affinity [5]. This antisilencing property is not documented for EdU or CldU. Researchers investigating tumor suppressor gene reactivation, epigenetic plasticity in cancer, or somatic cell reprogramming mechanisms should select BrdU or IdU for this class-specific activity.

Application
Selection Property
Validation Focus
Radiation-DNA damage interaction studies
Radiosensitization capability
Glioma model radiation-response endpoints
Sister chromatid exchange analysis
SCE induction profile
Chromosomal stability monitoring
Long-term cell proliferation tracking in HR-deficient models
Cytotoxicity profile in DNA repair-deficient cells
Cell viability and clonogenicity
Epigenetic gene reactivation studies
Antisilencing mechanism independent of DNA demethylation
Histone modification and transcription recovery
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